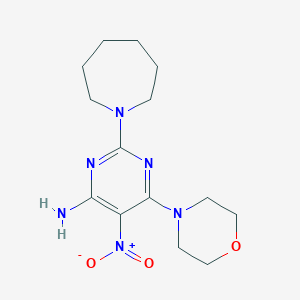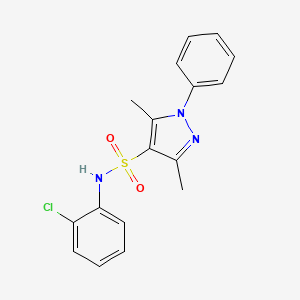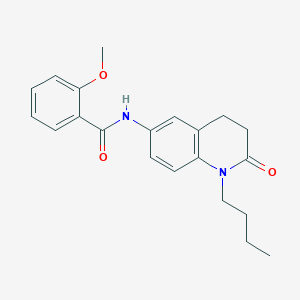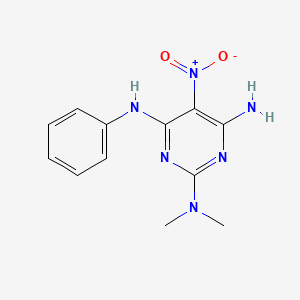![molecular formula C21H25N5OS B11266144 1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B11266144.png)
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide, often referred to as a thiadiazole-pyrrole hybrid , is a fascinating compound with diverse properties. Let’s explore its synthesis, applications, and more.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves the condensation of a piperidine derivative with a thiadiazole precursor, followed by subsequent functionalization. The exact steps and reagents may vary, but the core reaction typically proceeds as follows:
-
Formation of the Thiadiazole Ring
- A suitable piperidine derivative reacts with a thiadiazole precursor (e.g., 1,3,4-thiadiazole-2-amine).
- Cyclization occurs, resulting in the formation of the thiadiazole ring.
-
Subsequent Functionalization
- The resulting thiadiazole-piperidine intermediate undergoes further reactions to introduce the pyrrole and amide moieties.
- Various protecting groups and deprotection steps may be involved.
Industrial Production:
While industrial-scale production methods may not be widely documented, research laboratories often employ modified versions of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Reactivity:
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide exhibits diverse reactivity due to its hybrid structure. Key reactions include:
Oxidation and Reduction: The thiadiazole and pyrrole rings are susceptible to oxidation and reduction processes.
Substitution Reactions: The piperidine nitrogen and phenyl group can undergo substitution reactions.
Amide Hydrolysis: The carboxamide group may hydrolyze under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or nucleophiles.
Amide Hydrolysis: Acidic or basic hydrolysis conditions.
Wissenschaftliche Forschungsanwendungen
1-[5-(Piperidin-1-YL)-1,3,4-thiadiazol-2-YL]-N-[4-(propan-2-YL)phenyl]-1H-pyrrole-2-carboxamide finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its hybrid structure and diverse reactivity.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Incorporation into functional materials.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, the uniqueness of this hybrid structure lies in its combination of thiadiazole, piperidine, and pyrrole moieties.
Eigenschaften
Molekularformel |
C21H25N5OS |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-(5-piperidin-1-yl-1,3,4-thiadiazol-2-yl)-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H25N5OS/c1-15(2)16-8-10-17(11-9-16)22-19(27)18-7-6-14-26(18)21-24-23-20(28-21)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
ICQOGMMWVUJJPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=NN=C(S3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11266066.png)

![4-bromo-N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266071.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11266078.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11266081.png)
![N-(2-chlorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11266082.png)
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266103.png)



![7-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11266125.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B11266130.png)

![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11266139.png)
